molecular formula C18H21N3O5S B5516899 4-methoxy-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide

4-methoxy-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B5516899
M. Wt: 391.4 g/mol
InChI Key: LGNIOQWAMYLJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.12019195 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors

One application involves the use of closely related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. These inhibitors demonstrate some in vitro data supporting their utility in these areas, with one of the compounds having entered a dose-finding Phase I study for idiopathic pulmonary fibrosis patients (Norman, 2014).

Photodynamic Therapy

Another significant application is in photodynamic therapy for cancer treatment. New zinc phthalocyanine derivatives with high singlet oxygen quantum yields have been synthesized and characterized. Their properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them remarkable potential Type II photosensitizers for treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Tumor Inhibition

A series of new benzenesulfonamides has been synthesized, showing interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms. These compounds' activities suggest their potential for further anti-tumor activity studies (Gul et al., 2016).

Cognitive Enhancing Properties

SB-399885, a potent, selective 5-HT6 receptor antagonist, has been studied for its cognitive-enhancing properties. It significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and age-dependent deficits in water maze spatial learning in aged rats. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Activity and DNA Interaction

Organotin(IV) complexes synthesized with benzenesulfonamide derivatives have shown antimicrobial activity and the ability to bind and cleave DNA. This suggests their potential as antimicrobial agents and tools for studying DNA interactions (Prasad et al., 2010).

Properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-17-5-4-15(11-16(17)18(22)21-7-9-26-10-8-21)27(23,24)20-13-14-3-2-6-19-12-14/h2-6,11-12,20H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNIOQWAMYLJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.